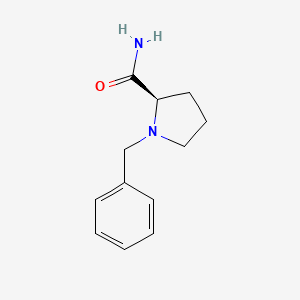

(R)-1-Benzyl-pyrrolidine-2-carboxylic acid amide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-1-Benzyl-pyrrolidine-2-carboxylic acid amide” is a type of amide . Amides are compounds with the functional group RnE(=O)xNR2, where n and x may be 1 or 2, E is some element, and each R represents an organic group or hydrogen . They are often considered derivatives of carboxylic acids, where the hydroxyl (-OH) group of the carboxylic acid is replaced by an amino (-NH2) group .

Synthesis Analysis

The synthesis of amides like “®-1-Benzyl-pyrrolidine-2-carboxylic acid amide” has been a topic of intense research . One common method involves reacting esters with alkali metal amidoboranes . Another approach involves the direct amidation of esters with amines .

Molecular Structure Analysis

Amides have a unique molecular structure. The nitrogen atom in amides can have a proton attached that is acidic enough to be attacked by a hydride . This step occurs before the nucleophilic addition of the hydride ion . The amide nitrogen has substituents other than hydrogen, we specify them using the prefix N- to avoid confusion .

Chemical Reactions Analysis

Amides undergo various chemical reactions. For example, they can be reduced to amines by LiAlH4 . They can also undergo transamidation reactions . The amide bond is one of the most fundamental functional group linkages and underpins the connectivity of basic biomolecules .

Physical And Chemical Properties Analysis

Amides generally have high boiling points and melting points . The lower members of the series are soluble in water, with borderline solubility occurring in those that have five or six carbon atoms . Solutions of amides in water usually are neutral—neither acidic nor basic .

Future Directions

The future directions of amide research are promising. Biocatalytic imine reduction has been a topic of intense research by the artificial metalloenzyme community in recent years . Artificial constructs, together with natural enzymes, have been engineered to produce chiral amines with high enantioselectivity . This could lead to new developments in the synthesis of amides .

properties

IUPAC Name |

(2R)-1-benzylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-12(15)11-7-4-8-14(11)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,13,15)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZQAONWQPHCPN-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Benzyl-pyrrolidine-2-carboxylic acid amide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 1-(4-methyl-7-oxabicyclo[2.2.1]hept-5-en-2-yl)-, endo- (9CI)](/img/no-structure.png)

![1H-Imidazo[4,5-f]quinazolin-2-amine](/img/structure/B571377.png)

![1H-[1,2,4]Triazolo[4,3-d][1,4]diazepine](/img/structure/B571386.png)

![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36R,37S,38R,39S,40R,41S,42R,43S,44R,45S,46R,47S,48R,49S)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(acetyloxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl acetate](/img/structure/B571387.png)